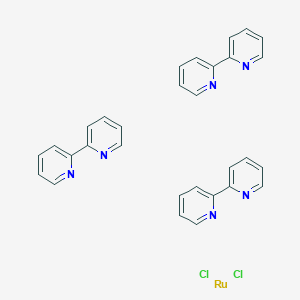

Dichlororuthenium;2-pyridin-2-ylpyridine

Description

Foundational Significance of Ruthenium(II) Polypyridyl Coordination Complexes

Ruthenium(II) polypyridyl complexes have garnered intense scientific interest primarily due to their rich photophysical and electrochemical properties. mdpi.com These properties stem from their low-lying metal-to-ligand charge transfer (MLCT) excited states, which can be readily populated by visible light. acs.org This characteristic allows them to absorb light energy and subsequently participate in a variety of processes, including luminescence and electron transfer reactions.

The foundational significance of these complexes is built upon this unique interplay of light and electronics. Researchers have leveraged these properties to develop:

Luminescent Probes: The emission from the MLCT state is often sensitive to the complex's local environment. This has led to their development as probes for biological systems, including cellular imaging agents and DNA binders. acs.orgrsc.org The "light-switch" effect, where luminescence is enhanced upon binding to DNA, is a classic example of this application. acs.org

Photosensitizers: Their ability to absorb light and initiate chemical reactions makes them ideal photosensitizers. This is crucial in fields like photodynamic therapy (PDT), where they can be used to generate reactive oxygen species to kill cancer cells, and in artificial photosynthesis to mimic natural light-harvesting centers. acs.orguzh.ch

Antimicrobial and Anticancer Agents: Beyond their photophysical applications, these complexes have shown significant potential as therapeutic agents. nih.govnih.gov Their ability to interact with biomolecules like DNA and proteins can disrupt cellular processes, leading to antimicrobial and anticancer activity. nih.gov

The versatility of Ruthenium(II) polypyridyl complexes is further enhanced by the tunability of their ligands. By chemically modifying the polypyridyl ligands, scientists can systematically alter the electronic and steric properties of the complex, thereby fine-tuning its absorption, emission, and redox potentials for specific applications. mdpi.comrsc.org

Academic Context and Research Trajectory of Dichlororuthenium(II) Bipyridine Systems

Within the broader family of ruthenium polypyridyls, dichlororuthenium(II) bipyridine systems, particularly cis-[Ru(bpy)₂Cl₂], occupy a central role as a versatile synthetic precursor. uzh.chwikipedia.org The two chloride ligands in this complex are relatively labile, meaning they can be easily substituted by other ligands. wikipedia.org This reactivity makes cis-[Ru(bpy)₂Cl₂] an essential starting material for the synthesis of a vast library of more complex ruthenium polypyridyl derivatives with tailored properties. uzh.chnih.gov

The research trajectory for these systems has evolved from fundamental studies to highly applied research:

Early Research: Initial investigations focused on the fundamental synthesis, characterization, and understanding of the electronic structure and photophysical properties of these complexes.

Supramolecular Chemistry: The ability of these complexes to serve as building blocks led to their extensive use in supramolecular chemistry, where they are incorporated into larger, functional assemblies.

Medicinal Inorganic Chemistry: A significant and expanding area of research involves the development of dichlororuthenium(II) bipyridine derivatives as potential therapeutic agents. nih.gov Studies have demonstrated their promise as alternatives to traditional platinum-based anticancer drugs. nih.gov

Materials Science: In materials science, these complexes are investigated as phosphorescent dyes for photovoltaic cells (like dye-sensitized solar cells, DSSCs) and light-emitting diodes (LEDs). uzh.chnih.gov

The ongoing research continues to explore new ligand designs and applications, pushing the boundaries of their utility in catalysis, sensing, and nanotechnology. rsc.org The stability and well-defined octahedral geometry of these hexacoordinated complexes make them robust and predictable platforms for molecular design. nih.gov

Historical Overview of Key Discoveries and Methodological Advancements in Dichlororuthenium(II) Bipyridine Research

The history of dichlororuthenium(II) bipyridine research is built upon foundational discoveries in ligand synthesis and coordination chemistry. The ligand itself, 2,2'-bipyridine (B1663995) (bpy), was first synthesized by Fritz Blau in 1888 through the dry distillation of copper(II) pyridine-2-carboxylate. nih.gov This discovery paved the way for the exploration of its coordination chemistry.

The synthesis of the parent complex, cis-Dichlorobis(2,2'-bipyridine)ruthenium(II), became a key methodological advancement. A widely adopted and efficient procedure involves the reaction of ruthenium(III) chloride trihydrate with 2,2'-bipyridine and a source of chloride ions, such as lithium chloride, in a high-boiling solvent like N,N-dimethylformamide (DMF) under reflux. uzh.chwikipedia.org This method provides the kinetically favored cis-isomer, which is a chiral molecule. wikipedia.org

Key Historical Milestones:

| Year | Discovery or Advancement | Significance |

| 1888 | First synthesis of the 2,2'-bipyridine ligand by Fritz Blau. nih.gov | Provided the essential building block for a new class of coordination complexes. |

| 1936 | First preparation of the related tris(2,2'-bipyridine)ruthenium(II) complex. researchgate.net | Demonstrated the stable coordination of three bipyridine ligands to a ruthenium center. |

| 1978 | Publication of a widely used synthetic procedure for cis-[Ru(bpy)₂Cl₂] by Sullivan, Salmon, and Meyer. wikipedia.org | Established a reliable and accessible route to this crucial precursor, accelerating research in the field. |

| Late 20th Century | Elucidation of the "light-switch" effect for ruthenium complexes binding to DNA. acs.org | Opened the door for the development of luminescent probes for biological systems. |

| 21st Century | Expansion into medicinal chemistry and materials science. rsc.orgnih.gov | Research focus shifted towards practical applications as anticancer drugs, photosensitizers, and components in solar cells. |

Methodological advancements have not been limited to synthesis. The development and application of advanced spectroscopic techniques (such as UV-Vis absorption, emission spectroscopy) and electrochemical methods (like cyclic voltammetry) have been crucial for characterizing the properties of these complexes and understanding their behavior in various applications. mdpi.comuark.edu Modern research continues to refine synthetic routes, for instance by developing methods to create functionalized bipyridine ligands before chelation to the metal center, allowing for the creation of highly specialized molecules. acs.org

Properties

IUPAC Name |

dichlororuthenium;2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.2ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFYGUKHUNLZTK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Cl2N6Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: Orange to red crystalline powder with a mild odor; [GFS Chemicals MSDS] | |

| Record name | Tris(2,2'-bipyridine)ruthenium dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14323-06-9 | |

| Record name | Ruthenium(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, chloride (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris[2,2'-bipyridine]ruthenium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Dichlororuthenium Ii Bipyridine Complexes

Advanced Synthetic Routes for Ruthenium(II) Bipyridine Dichloride Species

The preparation of dichlororuthenium(II) bipyridine species has evolved from traditional heating methods to more advanced techniques that offer significant advantages. The choice of synthetic route can influence the final product's characteristics and suitability for subsequent applications.

Conventional and Microwave-Assisted Synthesis Protocols

Conventional synthesis of cis-[Ru(bpy)₂Cl₂] typically involves the reaction of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) with 2,2'-bipyridine (B1663995) (bpy) in a high-boiling solvent such as N,N-dimethylformamide (DMF). researchgate.netwikipedia.org This reaction is often carried out under reflux for several hours to ensure the reduction of Ru(III) to Ru(II) and the coordination of the bipyridine ligands. wikipedia.org The addition of lithium chloride (LiCl) is common to provide a source of chloride ions and facilitate the formation of the desired dichloro complex. researchgate.netmdpi.com While effective, this method can be time-consuming and may lead to the formation of side products.

Microwave-assisted synthesis has emerged as a powerful alternative, significantly reducing reaction times and often improving yields. researchgate.netresearchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture to the desired temperature. nih.gov For instance, the synthesis of [Ru(bpy)₂Cl₂] and its derivatives can be achieved in minutes under microwave irradiation, compared to the hours required for conventional heating. researchgate.netnih.gov This rapid heating is known to reduce side reactions and accelerate the transformation. researchgate.net The yields for microwave-assisted synthesis of related ruthenium(II) complexes have been reported to be in the range of 63.6% to 65.8%. nih.gov

Table 1: Comparison of Synthetic Protocols for cis-[Ru(bpy)₂Cl₂]

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Starting Materials | RuCl₃·xH₂O, 2,2'-bipyridine, LiCl | [Ru(cod)Cl₂]n, 2,2'-bipyridine |

| Solvent | N,N-dimethylformamide (DMF) | N,N-dimethylformamide (DMF) |

| Reaction Time | 8 hours | ~30 minutes |

| Temperature | Reflux | 100 °C |

| Reported Yield | ~39.1% - 70% | High yields |

Data compiled from multiple sources. researchgate.netresearchgate.netnih.gov

Rational Design of Precursors for Targeted Ruthenium(II) Bipyridine Complex Formation

The rational design of precursor complexes is a key strategy for achieving high yields and purity in the synthesis of targeted ruthenium(II) bipyridine complexes. The choice of the initial ruthenium source can significantly impact the reaction pathway and the final product. While RuCl₃·xH₂O is a common starting material, its reaction can be complex. wikipedia.orguark.edu

An alternative and often more controlled approach involves the use of pre-synthesized ruthenium(II) precursors. For example, complexes like [Ru(cod)Cl₂]n (where cod is 1,5-cyclooctadiene) have been used in microwave-activated reactions with substituted 2,2'-bipyridines to produce (R-bpy)₂RuCl₂ complexes in high yields and purity. researchgate.net This method avoids the in-situ reduction of ruthenium(III) and can lead to cleaner reactions.

Furthermore, the design of precursors can be tailored to introduce specific functionalities into the final complex. By using substituted bipyridine ligands in the initial synthesis, a wide range of dichlororuthenium(II) bipyridine complexes with tuned electronic and steric properties can be prepared. acs.org This approach is fundamental for applications where the photophysical or electrochemical properties of the final complex need to be precisely controlled. The introduction of electron-donating or electron-withdrawing groups on the bipyridine ligands of the precursor can fine-tune the properties of the resulting complexes. acs.orgmdpi.com

Ligand Exchange Reactions and Kinetic Investigations of Dichlororuthenium(II) Bipyridine Complexes

Dichlororuthenium(II) bipyridine complexes are valuable precursors largely due to the lability of their chloride ligands, which can be readily substituted by other ligands. wikipedia.org This reactivity allows for the synthesis of a vast library of ruthenium complexes with diverse functionalities.

Mechanistic Understanding of Chloride Ligand Lability

The chloride ligands in cis-[Ru(bpy)₂Cl₂] are known to be labile and can be replaced by a variety of other ligands, including other halides, pseudohalides, and neutral molecules such as other polypyridines. researchgate.netwikipedia.org The lability of the chloride ligands is a key feature that makes this complex a versatile precursor. The substitution of these ligands is a fundamental step in the synthesis of more complex ruthenium polypyridyl compounds, such as the well-known photosensitizer [Ru(bpy)₃]²⁺. wikipedia.org

Kinetic studies of ligand substitution reactions in square planar palladium(II) complexes, which can provide insights into the mechanisms of related octahedral ruthenium(II) complexes, suggest that these reactions often proceed through an associative mechanism. ias.ac.in In an associative mechanism, the incoming ligand first coordinates to the metal center to form a higher-coordinate intermediate, followed by the departure of the leaving group. The strength of the bond between ruthenium and the leaving group, in this case, chloride, influences the rate of substitution. The relatively weak Ru-Cl bond contributes to the lability of the chloride ligands.

Influence of Solvent Coordination on Ligand Substitution Pathways

The solvent plays a crucial role in the synthesis and reactivity of dichlororuthenium(II) bipyridine complexes, and its coordination to the metal center can significantly influence ligand substitution pathways. researchgate.net In coordinating solvents, solvent molecules can replace the chloride ligands, forming solvated intermediates such as [Ru(bpy)₂(solvent)₂]²⁺. rsc.org These solvento complexes can then react with incoming ligands in a subsequent substitution step.

The choice of solvent can affect not only the reaction rate but also the product distribution. For instance, in the synthesis of ruthenium complexes, the use of alcohol solvents can sometimes lead to the formation of carbonyl ligands through the abstraction of carbon monoxide from the alcohol. researchgate.net Therefore, careful selection of the solvent is necessary to avoid unwanted side reactions. The solubility of the reactants and products, as well as the ability of the solvent to stabilize transition states, are all important factors to consider. researchgate.netnih.gov The effect of the solvent on the electronic spectra of ruthenium(II) complexes has also been studied, indicating that the solvent can influence the charge transfer properties of the complex. rsc.org

Coordination Chemistry and Structural Elucidation of Dichlororuthenium Ii Bipyridine Complexes

Stereoisomerism and Geometric Configuration in Dichlororuthenium(II) Bipyridine Systems

The coordination of bidentate ligands like 2,2'-bipyridine (B1663995) to a ruthenium center gives rise to distinct isomeric forms. In the case of dichlorobis(2,2'-bipyridine)ruthenium(II), the complex predominantly exists as the cis isomer due to the strong chelation of the bipyridine ligands.

While the cis isomer of dichlorobis(2,2'-bipyridine)ruthenium(II) is thermodynamically more stable, studies have explored the interconversion between cis and trans isomers. researchgate.net Photoisomerization has been identified as a viable pathway to access the less stable trans isomer. For instance, irradiation of cis-[Ru(bpy)₂(H₂O)₂]²⁺ can lead to the formation of the trans species through a dissociative pathway. researchgate.netdtic.mil Thermal routes for cis-trans isomerization have also been investigated, although they are less common for these specific complexes. dtic.mil The equilibrium generally favors the cis configuration, a preference that has historically led to a greater focus on the synthesis and properties of cis isomers. researchgate.net

The cis configuration of dichlorobis(2,2'-bipyridine)ruthenium(II) results in a chiral molecule, existing as a racemic mixture of two enantiomers, designated as Δ and Λ. wikipedia.orgwikipedia.orgresearchgate.net The resolution of these enantiomers is crucial for applications where stereochemistry is important, such as in interactions with biological molecules. acs.org Various techniques have been employed for the enantiomeric resolution of these and similar ruthenium(II) bipyridine complexes, including chiral chromatography and the use of chiral resolving agents to form diastereomeric pairs that can be separated. The distinct interactions of the separated Δ and Λ enantiomers with chiral environments, such as DNA, have been a subject of significant research. researchgate.netacs.org

Application of Ligand Field Theory to Ruthenium(II) Bipyridine Dichloride Electronic Structure

The electronic structure of dichlororuthenium(II) bipyridine complexes can be effectively described using Ligand Field Theory. Ruthenium(II) is a d⁶ metal ion, and in an octahedral coordination environment, the five d-orbitals are split into two sets: the lower energy t₂g orbitals and the higher energy e_g orbitals. The 2,2'-bipyridine ligand is a strong-field ligand, causing a large splitting between these orbital sets. smolecule.com

This large ligand field splitting results in a low-spin d⁶ electronic configuration, where all six d-electrons occupy the t₂g orbitals. smolecule.com This configuration is responsible for the diamagnetic nature of the complex. wikipedia.orgwikipedia.org The electronic absorption spectra of these complexes are characterized by intense metal-to-ligand charge transfer (MLCT) bands in the visible region. vt.edu These transitions involve the excitation of an electron from a metal-based t₂g orbital to a ligand-based π* orbital. The energy of these MLCT bands can be tuned by modifying the ligands. vt.edursc.org

Crystal Engineering and Solid-State Structural Analysis

X-ray crystallography has been instrumental in elucidating the solid-state structures of dichlororuthenium(II) bipyridine complexes. These studies confirm the distorted octahedral geometry around the ruthenium center. smolecule.commdpi.com The coordination sphere consists of four nitrogen atoms from the two bidentate 2,2'-bipyridine ligands and two chloride ions in a cis arrangement. smolecule.com

The structural parameters, such as bond lengths and angles, are well-characterized. The average ruthenium-nitrogen bond distances are typically in the range of 2.05 to 2.09 Å, while the ruthenium-chloride bond lengths are generally between 2.38 and 2.43 Å. smolecule.com The bite angle of the chelating bipyridine ligand is approximately 78-79 degrees. smolecule.com In the solid state, these complexes can form various crystal packing arrangements, often influenced by the presence of solvent molecules of crystallization. wikipedia.orgmdpi.com

Table 1: Selected Crystallographic Data for Dichlororuthenium(II) Bipyridine Complexes

| Parameter | Value Range |

|---|---|

| Ruthenium-Nitrogen Bond Length | 2.05 - 2.09 Å |

| Ruthenium-Chloride Bond Length | 2.38 - 2.43 Å |

Impact of Coordination Sphere and Ancillary Ligands on Ruthenium(II) Bipyridine Reactivity

The reactivity of dichlororuthenium(II) bipyridine complexes is significantly influenced by the nature of the ligands in the coordination sphere. The two chloride ligands are relatively labile and can be substituted by other ligands, making these complexes valuable precursors for the synthesis of a wide range of other ruthenium complexes. wikipedia.orgwikipedia.org

The electronic and steric properties of the ancillary ligands play a crucial role in tuning the reactivity of the complex. For instance, replacing the bipyridine ligands with more sterically hindering or electronically different polypyridyl ligands can affect the rates of substitution reactions. 41.89.101mdpi.com The introduction of π-accepting or σ-donating ancillary ligands can modulate the redox properties of the ruthenium center and influence the catalytic activity of the complex. acs.org The choice of ancillary ligands can also impact the photophysical properties, such as the lifetime and energy of the excited state, which is critical for applications in photochemistry and photophysics. nih.govnih.gov

Electronic Structure and Advanced Spectroscopic Characterization of Dichlororuthenium Ii Bipyridine Complexes

Electronic Absorption Spectroscopy of Ruthenium(II) Bipyridine Dichloride Derivatives

The electronic absorption spectra of ruthenium(II) bipyridine dichloride derivatives are characterized by several distinct types of electronic transitions that occur in the ultraviolet (UV) and visible regions. These spectra provide a window into the electronic structure of the complexes. For instance, the experimental spectrum for cis-dichlorobis(2,2′-bipyridine)ruthenium(II), a key derivative, displays prominent peaks from the mid-visible to the deep-ultraviolet range. acs.org The replacement of a bipyridine ligand with monodentate ligands like chlorine introduces a second metal-to-ligand charge transfer peak in the visible spectrum. acs.orgnih.gov This arises from the increased mixing of the monodentate ligand's orbitals with the metal-centered highest occupied molecular orbitals (HOMOs). acs.orgnih.gov

A hallmark of ruthenium(II) polypyridyl complexes is the presence of intense Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region of the spectrum. libretexts.org These transitions involve the promotion of an electron from a metal-centered d-orbital (t2g) to a ligand-centered π* orbital. In the case of tris(bipyridine)ruthenium(II), or [Ru(bpy)3]2+, a prototypical complex, this absorption occurs at 452 nm. libretexts.org For derivatives like cis-Ru(bpy)2Cl2, charge-transfer transitions are observed at approximately 400 nm and 550 nm. nih.gov

The nature of these MLCT states is critical to the photochemistry of these compounds. libretexts.org Upon absorption of light, a singlet MLCT state (¹MLCT) is initially formed, which then typically undergoes rapid intersystem crossing to a longer-lived triplet MLCT state (³MLCT). acs.org It has been shown that in the excited state, the transferred electron is often localized on a single bipyridine ligand. rsc.org The energy and intensity of MLCT transitions are sensitive to the electronic environment, including the solvent and the nature of the ligands attached to the ruthenium center. nih.govacs.org Theoretical models, such as time-dependent density functional theory (TD-DFT), are often employed to assign these transitions and understand the contributions of different orbitals. wayne.edu For example, in [Ru(tpy)(bpy)L]m+ type complexes, the lowest energy absorption features are associated with the RuII→tpy (HOMO→LUMO) transition. wayne.edu

| Complex | MLCT Absorption Maxima (nm) | Notes |

| cis-[Ru(bpy)2Cl2] | 548, 376 | In acetonitrile. Assigned as t2 → π* transitions. acs.org |

| [Ru(bpy)3]2+ | 452 | Prototypical MLCT absorption. libretexts.org |

| [Ru(bpy)2(L1)]2+ | ~450, 500, 530 | L1 is a perylene-substituted bpy ligand; transitions overlap with π–π* transitions. sci-hub.ru |

| [Ru(bpy)2(L4)]2+ | 453 | L4 is a perylene-substituted bpy ligand; broad absorption from MLCT and π–π* transitions. sci-hub.ru |

In addition to MLCT bands, the electronic spectra of these complexes feature Ligand-Centered (LC) and Metal-Centered (MC) transitions. LC transitions, typically of the π → π* type, are localized on the polypyridyl ligands and occur at higher energies, in the UV region. libretexts.orgmsu.edu For cis-Ru(bpy)2Cl2, a ligand-centered π → π* transition is observed around 266 nm. nih.gov These transitions are generally more intense than MLCT bands. msu.edu

Metal-centered (MC) transitions, also known as d-d transitions, involve the excitation of an electron between metal d-orbitals. These transitions are formally forbidden by selection rules and are therefore much weaker than MLCT or LC transitions. libretexts.org However, the population of MC excited states is a critical deactivation pathway that often leads to photosubstitution or other photochemical reactions, and they can influence the lifetime of the emissive ³MLCT state. osti.govaip.org The energy of these MC states is sensitive to the ligand field strength. For example, the presence of terpyridine (tpy) ligands, which have a smaller bite angle than bipyridine, can result in a less efficient splitting of the metal d-orbitals, leading to lower-energy MC states. osti.gov Theoretical studies on various Ru(II) polyimine complexes have identified potentially dissociative ³MC excited states between 350 nm and 400 nm. researchgate.net In some cases, the MC state can be stabilized to the point where it becomes the lowest-energy triplet state, significantly shortening the excited-state lifetime. acs.org

The electronic absorption properties of ruthenium(II) bipyridine dichloride complexes can be systematically tuned by modifying the ligand structure. Attaching electron-donating or electron-withdrawing groups to the bipyridine ligands, or replacing bipyridine with other functionalized ligands, alters the energies of the metal and ligand orbitals, thereby shifting the absorption bands. rsc.orgresearchgate.net

For instance, introducing cyano- substituents to the bipyridine framework in heteroleptic complexes leads to distinct MLCT bands associated with the substituted and unsubstituted ligands. msu.edu The MLCT absorption associated with the cyano-substituted ligand appears at a lower energy (e.g., 479 nm) compared to the transitions coupled to the unsubstituted bipyridine ligands (around 420 nm). msu.edu Similarly, incorporating extended π-conjugated systems, such as perylene (B46583) chromophores, onto the bipyridine ligands results in red-shifted and more intense absorption bands. sci-hub.ru This strategy is often used to enhance the light-harvesting capabilities of these complexes for applications in solar cells. sci-hub.ru The introduction of different monodentate ligands in complexes of the type cis-[Ru(Bipy)₂(L)(Cl)]⁺ also significantly alters the electronic absorption spectra, primarily by changing the energy of the dπ(Ru)→π*(L) charge transfer transitions. osti.gov

| Substituent/Functionalization | Effect on Absorption Spectrum | Example Complex |

| Cyano- group on bpy | Lower energy MLCT band for substituted ligand | [Ru(bpy)2(CN-Me-bpy)]2+ msu.edu |

| Perylene moiety on bpy | Red-shifted and more intense absorption bands | [Ru(bpy)2(perylene-bpy)]2+ sci-hub.ru |

| Ferrocene (B1249389) unit on bpy | Modulates energy (535-563 nm) and intensity of low-energy MLCT | [(bpy)2Ru(ferrocene-bpy)]2+ rsc.orgresearchgate.net |

| Carboxylate group on bpy | Shifts MLCT(1) band to lower energy (~1500 cm⁻¹) | RuLp(PF6)2 (Lp = carboxylate-endowed ligand) nih.gov |

Vibrational Spectroscopy (Infrared, Raman, and Resonance Raman) for Bonding Analysis

Vibrational spectroscopy is a powerful tool for investigating the bonding and structure of ruthenium(II) bipyridine complexes in both their ground and excited states. Infrared (IR) and Raman techniques provide detailed information on the vibrational modes associated with the ruthenium-ligand bonds and the internal vibrations of the ligands themselves.

Experimental IR spectra of complexes like [Ru(bpy)₃]²⁺ reveal a series of bands in the fingerprint region (500–1850 cm⁻¹) that can be assigned to specific vibrational modes with the aid of computational methods like DFT. nih.govresearchgate.net For [Ru(bpy)₃]²⁺, dominant IR bands are observed around 1436 cm⁻¹ and 757 cm⁻¹. nih.gov These correspond to intraligand vibrations of the bipyridine moieties. nih.govresearchgate.net

In the far-IR region, vibrations associated with the metal core and metal-ligand bonds can be observed. For example, in ruthenium carbonyl clusters, intense peaks corresponding to metal-ligand vibrations appear around 560-590 cm⁻¹. nih.gov The frequencies of these Ru-N and Ru-Cl stretching modes are sensitive indicators of the bond strength and coordination environment around the metal center. Changes in the electronic state, such as upon reduction of the complex from [Ru(bpy)₃]²⁺ to [Ru(bpy)₃]⁺, lead to substantial changes in the IR spectrum, including the appearance of new bands and significant broadening, reflecting the altered electron distribution and geometry. nih.gov

In ruthenium complexes containing carbonyl (CO) ligands, the C≡O stretching frequency (νCO) serves as an exceptionally sensitive probe of the electronic environment at the metal center. nih.gov The νCO bands typically appear in a region of the IR spectrum (1900–2150 cm⁻¹) that is free from other interfering absorptions. rsc.orgresearchgate.net The frequency of the carbonyl stretch is directly related to the extent of π-backbonding from the ruthenium d-orbitals to the π* orbitals of the CO ligand.

An increase in electron density on the ruthenium center leads to stronger π-backbonding, which weakens the C≡O bond and causes a decrease (red-shift) in the νCO frequency. Conversely, a decrease in electron density at the metal results in a higher νCO frequency (blue-shift). This effect allows the νCO to be used to monitor changes in the electronic properties of the complex induced by modifications to other ligands or changes in the oxidation state. mdpi.com For dicarbonyl-ruthenium(II) complexes, two strong IR bands for νCO are typically observed around 2040 and 2100 cm⁻¹. mdpi.com The position and number of these bands can also provide information about the geometry of the carbonyl ligands (e.g., cis vs. trans). researchgate.net

| Compound Type | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| Ruthenium Carbonyls | C≡O stretch (terminal) | 1900 - 2150 | Probes electron density at the Ru center via π-backbonding. rsc.orgresearchgate.net |

| Ruthenium Carbonyls | C≡O stretch (bridging) | < 1900 | Indicates CO ligands interacting with multiple metal centers. researchgate.net |

| Ruthenium Polypyridyls | Intraligand bpy modes | 700 - 1700 | Characterizes the vibrational structure of the bipyridine ligands. nih.gov |

| Ruthenium Clusters | Metal-ligand vibrations | ~560 - 590 | Provides information on the Ru-ligand bond strength. nih.gov |

| Ruthenium Carbonyls | Ru-C-O bending modes | 420 - 620 | Characterizes the geometry and bonding of the Ru-CO unit. rsc.orgresearchgate.net |

Luminescence Properties and Emission Characteristics

The luminescence of ruthenium(II) bipyridine complexes is a hallmark of their photophysics, typically originating from a triplet metal-to-ligand charge transfer (³MLCT) excited state.

Upon absorption of light in the visible region, an electron is promoted from a metal-centered d-orbital to a π* orbital of one of the bipyridine ligands, forming a metal-to-ligand charge transfer (MLCT) state. nih.gov Through rapid intersystem crossing, a triplet MLCT (³MLCT) excited state is populated. nih.gov This ³MLCT state is responsible for the characteristic luminescence of these complexes. nih.gov

The nature of the ancillary ligands significantly influences the energy of the ³MLCT state. In cis-[RuCl2(bpy)2], the chloride ligands, being weaker field ligands compared to bipyridine, affect the energy levels of the metal d-orbitals, which in turn modulates the energy of the ³MLCT state. The excited state dynamics at room temperature are generally governed by the lowest-energy ³MLCT state. nih.gov

Femtosecond time-resolved electronic absorption spectroscopy of cis-[RuCl2(bpy)2] has been used to track the ultrafast spectral narrowing of excited-state absorptions, providing insight into the evolution of the photoexcited molecular complex. nih.gov

The emission quantum yield (Φem) is a measure of the efficiency of the luminescence process. For ruthenium(II) bipyridine complexes, this value is highly dependent on the molecular structure and the surrounding environment. While extensive data is available for the archetypal [Ru(bpy)3]²⁺ complex, specific quantum yield data for cis-[RuCl2(bpy)2] is less common in the literature. However, studies on related complexes show that the substitution of a bipyridine ligand with two chloride ligands generally leads to a lower emission quantum yield due to the introduction of additional non-radiative decay pathways.

For comparison, the quantum yields of [Ru(bpy)3]²⁺ in various solvents are presented below. It is important to note that these values are generally higher than what would be expected for cis-[RuCl2(bpy)2] due to the aforementioned reasons.

| Complex | Solvent | Condition | Emission Quantum Yield (Φem) | Reference |

|---|---|---|---|---|

| [Ru(bpy)3]²⁺ | H₂O | Deaerated | 0.063 | researchgate.net |

| [Ru(bpy)3]²⁺ | H₂O | Aerated | 0.040 | researchgate.net |

| [Ru(bpy)3]²⁺ | CH₃CN | Deaerated | 0.095 | researchgate.net |

| [Ru(bpy)3]²⁺ | CH₃CN | Aerated | 0.018 | researchgate.net |

| [Ru(bpy)3]²⁺ | H₂O | - | 0.042 | omlc.org |

Solvatochromism refers to the change in the color of a solution of a substance with a change in the solvent. In the context of photoluminescence, it manifests as a shift in the emission wavelength. The ³MLCT excited state of ruthenium(II) bipyridine complexes possesses a significant dipole moment, which can interact with the dipole moment of solvent molecules. This interaction can stabilize the excited state to varying degrees depending on the polarity of the solvent, leading to shifts in the emission energy.

While detailed solvatochromic studies specifically on the photoluminescence of cis-[RuCl2(bpy)2] are not widely available, the general trend observed for related ruthenium polypyridyl complexes is a red-shift (lower energy) of the emission maximum in more polar solvents. This is due to the greater stabilization of the polar ³MLCT excited state by polar solvent molecules. The photophysics of related complexes have been shown to be dominated by an excited-state thermal equilibrium between a photoluminescent ³MLCT state and a charge-separated state, with the equilibrium position being solvent-dependent. rsc.org

Excited State Lifetimes and Deactivation Pathways

The excited state lifetime (τ) is a critical parameter that dictates the timeframe over which the excited molecule can participate in photochemical reactions or energy transfer processes. The deactivation of the excited state can occur through radiative (luminescence) or non-radiative pathways.

Non-radiative decay processes compete with luminescence and are often the dominant deactivation pathways for the ³MLCT state in ruthenium(II) bipyridine complexes at room temperature. One of the key non-radiative processes is vibrational cooling. Ultrafast spectroscopic studies on cis-[RuCl2(bpy)2] have directly observed picosecond vibrational cooling following photoexcitation. nih.gov Specifically, time constants of 16 ± 5 ps, 15 ± 3 ps, and 18 ± 2 ps were observed for ligand-centered and charge-transfer excitations, respectively. nih.gov

Another significant non-radiative pathway is thermal activation to higher-lying excited states, from which deactivation to the ground state is more efficient.

Metal-centered (MC) or d-d excited states play a crucial role in the non-radiative deactivation of the ³MLCT state in many ruthenium(II) polypyridyl complexes. These MC states are typically dissociative in nature and provide a thermally accessible pathway for depopulating the emissive ³MLCT state. The energy gap between the ³MLCT and the MC states is a key determinant of the excited-state lifetime and the luminescence quantum yield.

In complexes like cis-[RuCl2(bpy)2], the weaker ligand field of the chloride ions compared to bipyridine is expected to lower the energy of the MC states, bringing them closer to the ³MLCT state. This smaller energy gap can facilitate thermal population of the MC states, leading to more efficient non-radiative decay and a shorter excited-state lifetime compared to [Ru(bpy)3]²⁺. Studies on related [Ru(bpy)2(N^N)]²⁺ complexes have shown that the accessibility of certain metal-centered states, specifically ³MCcis states, is crucial in mediating photochemical ligand release. nih.govresearchgate.net

The following table presents excited state lifetime data for cis-[RuCl2(bpy)2] and the related [Ru(bpy)3]²⁺ for comparison.

| Complex | Method | Excitation | Time Constant (ps) | Assignment | Reference |

|---|---|---|---|---|---|

| cis-[RuCl2(bpy)2] | Femtosecond Time-Resolved Electronic Absorption Spectroscopy | π → π* (266 nm) | 16 ± 5 | Vibrational Cooling | nih.gov |

| cis-[RuCl2(bpy)2] | Femtosecond Time-Resolved Electronic Absorption Spectroscopy | t₂ → π* (400 nm) | 15 ± 3 | Vibrational Cooling | nih.gov |

| cis-[RuCl2(bpy)2] | Femtosecond Time-Resolved Electronic Absorption Spectroscopy | t₂ → π* (550 nm) | 18 ± 2 | Vibrational Cooling | nih.gov |

| [Ru(bpy)3]²⁺ | Time-resolved absorption spectroscopy | - | ~300 fs (formation of ³MLCT) | Excited-state relaxation | nih.gov |

Electrochemistry and Redox Behavior of Dichlororuthenium Ii Bipyridine Complexes

Electrochemical Potentials and Fundamental Electron Transfer Mechanisms

The fundamental electron transfer mechanisms in dichlororuthenium(II) bipyridine complexes involve both the ruthenium metal center and the bipyridine ligands. These processes are readily studied by electrochemical methods, which provide valuable information on the relative energies of the molecular orbitals involved in the redox reactions.

The oxidation of the ruthenium center from Ru(II) to Ru(III) is a key electrochemical feature of these complexes. This metal-centered redox process is typically a reversible one-electron transfer. The formal potential of the Ru(II)/Ru(III) couple is sensitive to the nature of the ligands coordinated to the ruthenium ion. For instance, the introduction of electron-donating or electron-withdrawing substituents on the bipyridine ligands can shift this potential to more negative or positive values, respectively. acs.org This is because electron-donating groups increase the electron density on the ruthenium center, making it easier to oxidize (a more negative potential), while electron-withdrawing groups have the opposite effect. acs.org

The Ru(II)/Ru(III) redox couple has been extensively studied in various ruthenium bipyridine complexes. rsc.orgrsc.orgrsc.org For example, in a study of a ruthenium complex with a pH-sensitive 4,4′-dihydroxy-2,2′-bipyridine ligand, the Ru(III)/Ru(II) reduction potential was found to be pH-dependent, shifting from 0.91 V vs. Ag/AgCl at low pH to 0.62 V vs. Ag/AgCl as the ligand is deprotonated. rsc.orgrsc.org This highlights the tunability of the redox potential through ligand modification.

| Condition | Redox Couple | Potential (V vs. Ag/AgCl) |

|---|---|---|

| pH < 2.0 | Ru(III)/Ru(II) | 0.91 |

| pH = 6.8 (deprotonated) | Ru(III)/Ru(II) | 0.62 |

In addition to the metal-centered oxidation, dichlororuthenium(II) bipyridine complexes also exhibit a series of one-electron reduction processes that are localized on the bipyridine ligands. acs.orgelectrochemsci.org The bipyridine ligands possess low-lying π* orbitals that can accept electrons. Typically, a complex with multiple bipyridine ligands will show a corresponding number of reversible reduction waves in its voltammogram. acs.orgelectrochemsci.org

These ligand-centered reductions lead to the formation of radical anions and dianions of the bipyridine ligands. scispace.com The potentials at which these reductions occur are influenced by the substituents on the bipyridine rings. Electron-withdrawing groups stabilize the π* orbitals, making the ligand easier to reduce and shifting the reduction potential to less negative values. acs.org Conversely, electron-donating groups destabilize these orbitals, resulting in more negative reduction potentials. There is often a linear correlation between the reduction potentials of the free ligands and the corresponding potentials of the ruthenium complexes, supporting the model of electron localization in ligand-based orbitals. scispace.com

Cyclic Voltammetry and Differential Pulse Voltammetry Studies

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques for investigating the electrochemical behavior of dichlororuthenium(II) bipyridine complexes. umb.eduopenaccesspub.org CV provides information about the reversibility of redox processes and can be used to determine formal potentials. umb.edu A typical cyclic voltammogram of a dichlororuthenium(II) bipyridine complex will show a reversible wave in the anodic region corresponding to the Ru(II)/Ru(III) couple and one or more reversible waves in the cathodic region corresponding to the ligand-centered reductions. electrochemsci.org

DPV is a more sensitive technique that can be used to resolve closely spaced redox waves and to determine peak potentials with greater accuracy. openaccesspub.org For instance, in a study of novel heteroleptic ruthenium(II) complexes, DPV was used to measure the reduction potentials of the ligands. acs.org

The table below presents representative electrochemical data for a ruthenium bipyridine complex, illustrating the information that can be obtained from voltammetric studies.

| Redox Process | E1/2 (V vs. reference) | Technique |

|---|---|---|

| Ru(II) → Ru(III) + e- | +1.25 | CV |

| [Ru(bpy)3]2+ + e- → [Ru(bpy)3]+ | -1.33 | CV |

| [Ru(bpy)3]+ + e- → [Ru(bpy)3]0 | -1.51 | CV |

| [Ru(bpy)3]0 + e- → [Ru(bpy)3]- | -1.74 | CV |

Spectroelectrochemical Techniques (UV-Vis and IR) for Redox Intermediates

Spectroelectrochemistry combines electrochemical methods with spectroscopic techniques to provide detailed information about the electronic structure of redox intermediates. By recording the UV-Vis or IR spectrum of a complex as the potential is swept, it is possible to identify the species that are generated at the electrode surface.

UV-Vis spectroelectrochemistry is particularly useful for studying the changes in the electronic transitions of a complex upon oxidation or reduction. For example, the oxidation of the Ru(II) center to Ru(III) is typically accompanied by the disappearance of the metal-to-ligand charge transfer (MLCT) band in the visible region of the spectrum. rsc.orgrsc.org Conversely, the reduction of the bipyridine ligands leads to the appearance of new absorption bands that are characteristic of the ligand radical anion. acs.orgscispace.com

Infrared (IR) spectroelectrochemistry can provide insights into the changes in the vibrational modes of a complex upon a redox change. This is especially informative when the ligands have functional groups with distinct IR absorptions, such as cyano groups. Upon reduction of a ligand, the vibrational frequency of a substituent like a cyano group will shift, reflecting the change in the electron density on the ligand. acs.org

| Redox State | Spectroscopic Change (UV-Vis) | Spectroscopic Change (IR) |

|---|---|---|

| Ru(III) (Oxidized) | Disappearance of MLCT band | - |

| [Ru(bpy•-)]+ (Reduced) | Appearance of ligand radical anion bands | Shift in C≡N stretch (for CN-substituted ligands) |

Computational Chemistry and Theoretical Investigations of Dichlororuthenium Ii Bipyridine Complexes

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone in the computational study of ruthenium polypyridyl complexes, offering a balance between accuracy and computational cost. It is extensively used to investigate the ground-state properties of these molecules.

Optimized Geometries and Molecular Structures

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in dichlororuthenium(II) bipyridine complexes. These geometry optimizations are crucial as the electronic properties are intrinsically linked to the molecular structure. scirp.orgnih.govrsc.org The calculations typically predict an octahedral coordination geometry around the ruthenium center. vt.edu

Key structural parameters such as Ru-N and Ru-Cl bond lengths, as well as N-Ru-N and Cl-Ru-Cl bond angles, are determined and can be compared with experimental data from X-ray crystallography where available. For instance, in related Ru(II) bipyridine complexes, DFT calculations have shown that bond lengths can vary by less than 0.5% from experimentally determined values. nih.gov The optimized geometry reveals a cis-arrangement of the two chloride ligands. wikipedia.org

| Parameter | Calculated Value (Å/°) | Method/Basis Set |

|---|---|---|

| Ru-N(bipyridine) | ~2.05 - 2.15 | B3LYP/LANL2DZ |

| Ru-Cl | ~2.40 - 2.50 | B3LYP/LANL2DZ |

| N-Ru-N | ~78 - 80 | B3LYP/LANL2DZ |

| Cl-Ru-Cl | ~88 - 92 | B3LYP/LANL2DZ |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) analysis is a critical aspect of understanding the electronic behavior of dichlororuthenium(II) bipyridine complexes. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a pivotal role in the chemical reactivity and electronic transitions of the molecule. rsc.orgnih.gov

The HOMO is typically of ruthenium dπ character, while the LUMO is predominantly localized on the π* orbitals of the bipyridine ligand. vt.edursc.org This distribution is fundamental to the characteristic metal-to-ligand charge transfer (MLCT) transitions observed in these complexes. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability and reactivity. A smaller gap generally implies higher reactivity and easier electronic excitation. researchgate.netresearchgate.net The nature of other ligands in the complex can significantly influence the energies of these frontier orbitals. nih.gov

| Orbital | Energy (eV) | Character |

|---|---|---|

| LUMO | -2.5 to -3.5 | π* (bipyridine) |

| HOMO | -5.0 to -6.0 | dπ (Ruthenium) |

| HOMO-LUMO Gap (ΔE) | ~2.0 to 3.0 | - |

Comprehensive Electronic Structure and Bonding Analysis

DFT calculations provide a detailed picture of the electronic structure and the nature of chemical bonds within the complex. Natural Bond Orbital (NBO) analysis is often performed to understand the charge distribution and the extent of electron delocalization. scirp.org In dichlororuthenium(II) bipyridine, the ruthenium center possesses a partial positive charge, while the nitrogen and chlorine atoms are negatively charged.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. researchgate.netsemanticscholar.org It allows for the calculation of electronic transition energies and the characterization of excited states. nih.govresearchgate.net

Characterization of Singlet and Triplet Excited States

Upon absorption of visible light, dichlororuthenium(II) bipyridine complexes are promoted to an excited singlet state, typically a ¹MLCT state. acs.org This involves the transition of an electron from the ruthenium-based HOMO to the bipyridine-based LUMO. rsc.org TD-DFT calculations can predict the energies of these transitions, which correspond to the absorption bands observed in experimental UV-Vis spectra. researchgate.netacs.orgresearchgate.net

Due to the presence of the heavy ruthenium atom, strong spin-orbit coupling facilitates rapid intersystem crossing from the initially formed singlet excited state (¹MLCT) to a lower-energy triplet excited state (³MLCT). libretexts.orgnih.gov This triplet state is relatively long-lived because its decay to the singlet ground state is spin-forbidden. libretexts.org TD-DFT can also be used to calculate the energies and properties of these triplet states, which are crucial for the photochemical and photophysical behavior of the complex. acs.orgnih.gov The calculated absorption spectra from TD-DFT often show good qualitative agreement with experimental data. researchgate.netacs.org

Exploration of Potential Energy Surfaces in Photoreactions

TD-DFT can be utilized to map out the potential energy surfaces (PES) of the ground and excited states. nih.gov The PES represents the energy of the molecule as a function of its geometry. By exploring these surfaces, it is possible to identify minimum energy pathways for photoreactions, such as ligand dissociation or isomerization. nih.govarxiv.org

For ruthenium polypyridyl complexes, the accessibility of a triplet metal-centered (³MC) state from the photochemically generated ³MLCT state is a key factor in determining their photostability. rsc.orgnih.gov The ³MC states are often dissociative, and if they are thermally accessible from the ³MLCT state, ligand loss can occur. unige.ch Computational exploration of the PES can help to understand the energy barriers and pathways connecting the ³MLCT and ³MC states, providing insights into the mechanisms of photosubstitution reactions. nih.gov

Advanced Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have become indispensable for studying the behavior of ruthenium bipyridine complexes in realistic environments, such as in solution or embedded in biological systems. kit.edu This approach treats the electronically significant part of the system, typically the ruthenium complex, with a high-level quantum mechanical method, while the surrounding environment is described by a more computationally efficient molecular mechanics force field. kit.edu

One of the primary applications of QM/MM simulations for ruthenium bipyridine complexes is the study of their solvation dynamics. For instance, simulations of aqueous [Ru(bpy)3]2+ have revealed that the first hydration shell consists of approximately 15 water molecules that intercalate between the bipyridine ligands. researchgate.net These studies compute important properties such as water residence times in the solvation shell, which are significantly longer than in bulk water, and analyze the influence of the complex's geometry on the organization of the surrounding solvent molecules. researchgate.net This detailed understanding of solvation is critical as it profoundly impacts the electronic structure and relaxation dynamics of the photo-excited solute. researchgate.net

While direct QM/MM studies on "Dichlororuthenium;2-pyridin-2-ylpyridine" are not extensively reported, the methodologies applied to similar complexes provide a clear framework for how such investigations would proceed. A typical QM/MM setup would define the QM region to include the ruthenium center and its direct ligands (the dichlorido and 2,2'-bipyridine (B1663995) ligands). The MM region would then encompass the solvent molecules or the larger biological matrix. This partitioning allows for an accurate description of the electronic transitions and chemical reactions of the complex while accounting for the steric and electrostatic effects of the environment.

Recent advancements in QM/MM methods, including the development of machine learning potentials to replace the QM description, are further enhancing the efficiency and accuracy of these simulations. torvergata.it These developments promise to make large-scale QM/MM simulations of complex systems, such as catalytic reactions involving dichlororuthenium bipyridine complexes, more accessible.

Table 1: Representative Parameters from QM/MM Simulations of Ruthenium Bipyridine Complexes

| Parameter | Value | System | Reference |

| First Hydration Shell Size | ~15 water molecules | [Ru(bpy)3]2+ in water | researchgate.net |

| Water Residence Time (First Shell) | 12.4 ps | [Ru(bpy)3]2+ in water | researchgate.net |

| Water Residence Time (Bulk) | 4.5 ps | Bulk water | researchgate.net |

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling plays a crucial role in elucidating the intricate reaction mechanisms and kinetics of ruthenium bipyridine complexes. Density Functional Theory (DFT) is a widely used method for these investigations, providing valuable information on the geometries of reactants, transition states, and products, as well as the associated energy barriers.

For dichlororuthenium(II) complexes with phosphine (B1218219) and picolylamine ligands, DFT calculations have been employed to understand their catalytic activity in transfer hydrogenation reactions. researchgate.net These studies reveal how the electronic and steric properties of the ligands, as well as the cis/trans configuration of the chloro ligands, influence the catalytic performance. researchgate.netacs.org The calculations of molecular energies help to rationalize the experimentally observed reactivity trends. researchgate.net

In the context of ligand substitution reactions, which are fundamental to the application of these complexes in catalysis and medicine, computational studies provide mechanistic insights. For instance, investigations into the reactions of ruthenium(II) chlorophenyl terpyridine complexes with nucleobases have shown that the substitution process follows an associative mechanism. researchgate.netrsc.org Quantum chemical calculations support the experimental kinetic data and help to understand how the electronic properties of the spectator ligands affect the reactivity of the complexes. researchgate.net

Furthermore, computational modeling is instrumental in understanding the photochemistry of ruthenium bipyridine complexes. Upon light absorption, these complexes can populate metal-to-ligand charge-transfer (MLCT) excited states. Computational approaches are used to calculate the structures of these excited states and to model the subsequent relaxation pathways, which can involve radiative decay (luminescence) or non-radiative decay, including ligand dissociation. nih.gov For example, the dissociation of a bipyridine ligand from [Ru(bpy)3]2+ in the excited state has been studied computationally, revealing a two-part mechanism involving electron transfer to a single ligand followed by the elongation of the Ru-N bonds. arxiv.org

Table 2: Selected Computationally Derived Data for Ruthenium Complexes

| Complex/System | Property | Computational Method | Finding | Reference |

| trans-[RuCl2(PPh3)2(Picam)] | Optimized Geometry | DFT (B3LYP) | Octahedral geometry with trans-chloro ligands. | mdpi.com |

| [Ru(Cl-Ph-tpy)(bpy)Cl]+ | Reaction with 5'-GMP | UV-Vis Spectroscopy and DFT | Associative substitution mechanism. | researchgate.netrsc.org |

| [Ru(bpy)3]2+ | Ligand Dissociation | DFT (B3LYP) | Two-part trans dissociation mechanism from the 3MLCT state. | arxiv.org |

| Mono-bipyridine-ruthenium(II) complexes | Excited-State Distortions | Franck-Condon Approximation | Simulation of emission spectral band shapes. | nih.gov |

Catalytic Applications and Mechanistic Insights of Dichlororuthenium Ii Bipyridine Complexes

Homogeneous Catalysis by Ruthenium(II) Bipyridine Dichloride Derivatives

In the realm of homogeneous catalysis, dichlororuthenium(II) bipyridine derivatives have emerged as powerful tools for a range of organic transformations, including transfer hydrogenation, oxidation reactions, and C-H activation.

One of the most prominent applications is the transfer hydrogenation of ketones to secondary alcohols. rsc.org These reactions typically utilize a hydrogen donor, such as 2-propanol, in the presence of a base. rsc.org Ruthenium(II) complexes bearing bipyridine-based ligands have demonstrated high efficiency in this process. rsc.org For instance, novel ruthenium(II) complexes with modified bipyridine ligands have shown improved catalytic activity compared to commercially available catalysts. rsc.org The mechanism is believed to involve an inner-sphere hydride transfer from a ruthenium-hydride intermediate to the ketone. rsc.org Kinetic studies have indicated a zero-order dependence on the ketone substrate, suggesting that the rate-limiting step is the hydride transfer. rsc.org The catalytic activity can be significantly influenced by the steric and electronic properties of the ligands attached to the ruthenium center. rsc.org

Table 1: Performance of Dichlororuthenium(II) Bipyridine Derivatives in Homogeneous Catalysis

| Catalytic Reaction | Substrate | Product | Catalyst | Key Findings |

| Transfer Hydrogenation | Ketones | Secondary Alcohols | [Ru(L1)Cl₂] (L1 = 6,6'-bis(aminomethyl)-2,2'-bipyridine) | Improved efficiency over commercial catalysts. rsc.org |

| Oxidation of Alcohols | Alcohols | Aldehydes/Ketones | cis-[Ru(6,6'-Cl₂bpy)₂(OH₂)₂]²⁺ | Robust catalyst using TBHP as oxidant at ambient temperature. nih.govresearchgate.net |

| C-H Activation | Arylacetamides | Functionalized Aromatics | Ruthenium(II) biscarboxylate | Versatile catalysis for distal C-H functionalization. nih.gov |

Furthermore, dichlororuthenium(II) bipyridine complexes are effective catalysts for the oxidation of alcohols to aldehydes and ketones. The cis-[Ru(6,6'-Cl₂bpy)₂(OH₂)₂]²⁺ complex, for example, serves as a robust catalyst for the oxidation of both alkanes and alcohols using tert-butyl hydroperoxide (TBHP) as the terminal oxidant at room temperature. nih.govresearchgate.net Mechanistic investigations, including a large primary kinetic isotope effect, point towards a hydrogen-atom abstraction pathway. researchgate.net

In the area of C-H activation , ruthenium(II) biscarboxylate catalysts have been successfully employed for the functionalization of challenging arylacetamides. nih.gov These reactions proceed via a base-assisted internal electrophilic-type substitution mechanism, enabled by weak O-coordination of the acetamide (B32628) to the ruthenium center. nih.gov This methodology allows for distal C-H functionalization and has been applied to twofold oxidative C-H functionalizations and alkyne hydroarylations. nih.gov

Heterogeneous Catalysis Featuring Supported Ruthenium(II) Bipyridine Species

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, significant research has been directed towards the heterogenization of dichlororuthenium(II) bipyridine complexes. This involves immobilizing the catalytic species onto solid supports such as silica (B1680970), carbon nanotubes, and polymers.

Silica-supported ruthenium complexes have been investigated for hydrogenation reactions. While a supported rhodium bipyridine complex alone may not be active for benzene (B151609) hydrogenation, a hybrid catalyst combining it with palladium nanoparticles on silica demonstrates significantly enhanced activity. nih.gov This suggests a cooperative effect between the two metal centers. nih.gov

Carbon nanotubes (CNTs) have also been utilized as supports. Ruthenium(II) bipyridine complexes can be covalently attached to multi-walled carbon nanotubes (MWCNTs) through ligand substitution. nih.gov The resulting MWCNT-Ru complexes exhibit different coordination geometries compared to their fullerene-supported counterparts, highlighting the influence of the carbon support on the catalyst structure. nih.gov These supported catalysts have potential applications in various organic reactions, leveraging the high surface area and unique electronic properties of CNTs.

Polymer immobilization offers another versatile approach. Ruthenium(II) bipyridine complexes can be incorporated into polymer matrices, for example, through the copolymerization of vinyl-functionalized bipyridine ligands. rsc.org A thermoresponsive polymer-supported catalyst has been developed for living radical polymerization, demonstrating both high activity and efficient removal of metal residues. rsc.org The catalyst, consisting of a ruthenium main catalyst and a ferrocene (B1249389) cocatalyst, is soluble in the reaction medium at elevated temperatures and can be precipitated and removed by washing with water at room temperature. rsc.org

Table 2: Examples of Supported Dichlororuthenium(II) Bipyridine Catalysts

| Support Material | Catalytic Application | Key Features |

| Silica (SiO₂) | Hydrogenation of arenes (with Pd) | Cooperative catalysis between Ru and Pd nanoparticles. nih.gov |

| Carbon Nanotubes (CNTs) | Organic Synthesis | Covalent immobilization, unique coordination environment. nih.gov |

| Thermoresponsive Polymer | Living Radical Polymerization | High activity and efficient catalyst removal. rsc.org |

Photocatalytic Reduction of Carbon Dioxide (CO₂) by Ruthenium(II) Bipyridine Catalysts

The conversion of CO₂ into valuable chemical feedstocks using solar energy is a key area of research in artificial photosynthesis. Ruthenium(II) bipyridine complexes have been extensively studied as photosensitizers and catalysts in this process.

A typical photocatalytic system for CO₂ reduction consists of a photosensitizer, a catalyst, and a sacrificial electron donor. dntb.gov.ua Ruthenium(II) bipyridine complexes can function as both the photosensitizer and the catalyst. Upon absorption of visible light, the complex is excited to a metal-to-ligand charge transfer (MLCT) state. dntb.gov.ua This excited state can then be reductively quenched by a sacrificial donor, initiating the catalytic cycle for CO₂ reduction.

Detailed Mechanistic Pathways of CO₂ Conversion

The mechanism of CO₂ reduction by ruthenium(II) bipyridine catalysts generally involves a series of one-electron reduction steps. The catalytically active species is typically a reduced form of the initial complex. For a complex like [Ru(bpy)₂(CO)₂]²⁺, the proposed cycle involves:

Two-electron reduction of the initial complex and release of a CO ligand to form [Ru(bpy)₂(CO)]⁰.

Protonation of this species to generate a hydride complex, [Ru(bpy)₂(CO)H]⁺.

Nucleophilic attack of the hydride on a CO₂ molecule, leading to the formation of a formate (B1220265) complex, [Ru(bpy)₂(CO)(OCHO)]⁺.

Release of formic acid (or formate) and regeneration of the catalyst.

Alternatively, CO₂ can insert into a Ru-H bond. The initial reduction of the bipyridine ligand increases the electron density on the metal center, facilitating the electrophilic attack of CO₂.

Role of Photoreductive Quenching in CO₂ Reduction Cycles

Photoreductive quenching is a crucial step in initiating the catalytic cycle. In this process, the excited photosensitizer, [PS]*, accepts an electron from a sacrificial donor (SD), forming a one-electron-reduced species (OERS), [PS]•⁻. dntb.gov.ua

[PS] + hν → [PS]* [PS]* + SD → [PS]•⁻ + SD⁺

This highly reducing [PS]•⁻ then transfers an electron to the catalyst, driving the reduction of CO₂. dntb.gov.ua In many systems, a ruthenium(II) bipyridine complex, such as [Ru(bpy)₃]²⁺, acts as the photosensitizer. dntb.gov.ua The stability of the OERS is critical for efficient catalysis. dntb.gov.ua

Factors Governing Product Selectivity (CO vs. Formate) and Catalytic Efficiency

The selectivity between carbon monoxide (CO) and formate (HCOO⁻) production is a key aspect of CO₂ reduction catalysis and is influenced by several factors:

Catalyst Structure: The ligand environment around the ruthenium center plays a critical role. Bulky ligands can suppress the formation of dimeric species, which are often associated with formate production, thus favoring CO formation.

Reaction Conditions: The choice of solvent, electron donor, and proton source can significantly impact selectivity. In some cases, a catalyst that is highly selective for one product under a specific set of conditions can be tuned to favor the other product by changing the reaction environment.

Catalyst Concentration: Lower catalyst concentrations can favor CO formation, while higher concentrations may promote the dimerization of reduced species, leading to increased formate production.

Temperature: The activation energies for CO and formate production can differ. Studies have shown that the selectivity can be temperature-dependent, with the difference in activation energy between the two pathways being relatively small.

Water Oxidation Catalysis Mediated by Dichlororuthenium(II) Bipyridine

In addition to CO₂ reduction, dichlororuthenium(II) bipyridine complexes are also active catalysts for water oxidation, the other half-reaction of artificial photosynthesis. The cis-[Ru(bpy)₂(H₂O)₂]²⁺ complex is a well-studied example.

The catalytic mechanism is believed to proceed through a series of proton-coupled electron transfer (PCET) steps, leading to the formation of high-valent ruthenium-oxo species. The key O-O bond formation step is thought to occur via a water nucleophilic attack on a Ru(V)=O species. The catalytic activity of the cis isomer is significantly higher than that of the trans isomer, a difference that has been attributed to mechanistic factors.

Recent studies suggest that the formation of dimeric ruthenium species, the so-called "blue dimer," may play a role in the catalytic cycle, particularly for the more active cis isomer. The rate of oxygen evolution can show a non-linear dependence on the catalyst concentration, supporting the involvement of a bimolecular pathway.

Hydrogen Evolution Reaction (HER) Catalysis by Ruthenium(II) Bipyridine Complexes.

Ruthenium(II) bipyridine complexes, particularly tris(2,2'-bipyridine)ruthenium(II) and its derivatives, have been extensively investigated as photosensitizers for the hydrogen evolution reaction (HER) in photocatalytic systems. nih.govnih.gov These complexes absorb visible light, initiating a metal-to-ligand charge transfer (MLCT) to an excited state. nih.gov This excited state complex can then participate in electron transfer processes, ultimately leading to the reduction of protons to produce hydrogen gas.

The general mechanism for photocatalytic hydrogen evolution involves a three-component system: a photosensitizer (the ruthenium complex), a sacrificial electron donor (such as EDTA), and a catalyst, which can be the ruthenium complex itself or a co-catalyst like platinum. nih.gov Upon light absorption, the excited ruthenium complex is reductively quenched by the electron donor. The resulting reduced ruthenium species then transfers an electron to a proton or a water molecule, either directly or mediated by a co-catalyst, to generate a hydrogen atom. Two hydrogen atoms then combine to form a molecule of hydrogen gas.

The efficiency of these systems is influenced by the electronic and steric properties of the bipyridine ligands. nih.gov Modifications to the ligand structure can tune the photophysical and electrochemical properties of the complex, affecting its ability to absorb light, its excited-state lifetime, and its redox potentials. nih.gov

The fundamental steps of the hydrogen evolution reaction at the catalyst surface can be described by the Volmer-Heyrovsky or Volmer-Tafel mechanisms. mdpi.com

Volmer step: H⁺ + e⁻ → H*

Heyrovsky step: H* + H⁺ + e⁻ → H₂

Tafel step: H* + H* → H₂

In acidic conditions, the Volmer-Tafel pathway, where the recombination of hydrogen intermediates is the rate-determining step, is often observed with ruthenium-based catalysts. mdpi.com The performance of these catalysts is evaluated based on parameters such as the overpotential required to drive the reaction, the Tafel slope (which provides insight into the reaction mechanism), and the turnover frequency (TOF), which measures the intrinsic activity of the catalyst. nih.gov

Table 1: Performance Parameters of Selected Ruthenium-Based Catalysts for HER

| Catalyst | Electrolyte | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |

| RuCo@NC | Alkaline | 28 | Not Specified | nih.gov |

| Ru-WO₂.₇₂ | 0.5 M H₂SO₄ | 40 | Not Specified | mdpi.com |

| RuCu NSs/C-250 °C | 1.0 M KOH | Not Specified | Not Specified | mdpi.com |

| RuCu NSs/C-250 °C | 0.5 M H₂SO₄ | Not Specified | Not Specified | mdpi.com |

Note: This table presents a selection of performance data for different ruthenium-based catalysts to illustrate the range of activities. The specific complex "Dichlororuthenium;2-pyridin-2-ylpyridine" may exhibit different performance characteristics.

Other Catalytic Organic Transformations Utilizing Ruthenium(II) Bipyridine Dichloride.

Beyond hydrogen evolution, dichlororuthenium(II) bipyridine complexes are versatile photocatalysts for a variety of organic transformations. nih.gov These reactions leverage the ability of the photoexcited ruthenium complex to engage in single-electron transfer (SET) processes with organic substrates, enabling transformations that are often difficult to achieve through traditional thermal methods. nih.gov The catalytic cycle typically involves either reductive or oxidative quenching of the excited ruthenium complex, generating a highly reactive organic radical intermediate that then undergoes further reactions to form the final product. nih.gov

One prominent application is the photooxidation of thioethers . nih.govnih.gov For instance, cis-[Ru(bipy)₂(NH=C(Me)dmpz-κ²N,N)]²⁺ has demonstrated higher catalytic performance in the photooxidation of various thioethers compared to the benchmark [Ru(bipy)₃]²⁺. nih.govnih.gov This process is believed to proceed through a photoredox route involving the formation of an oxygen radical anion. nih.gov The efficiency of these reactions can be significantly influenced by the nature of the ligands, with modifications to the bipyridine or ancillary ligands tuning the catalyst's photophysical and redox properties. rsc.org

Ruthenium(II) bipyridine complexes also catalyze various carbon-carbon and carbon-heteroatom bond-forming reactions. For example, phosphonate-substituted phenanthroline complexes of the type [Ru(phen)(bpy)₂]²⁺ have been successfully employed in the phosphonylation, cyanation, and nitromethylation of N-aryl-1,2,3,4-tetrahydroisoquinolines (THIQs) . rsc.org In many of these transformations, certain substituted ruthenium complexes exhibit greater efficiency than the standard [Ru(bpy)₃]²⁺ photocatalyst. rsc.org

Another notable application is in reductive photocatalysis , such as the pinacol coupling of benzaldehyde. nih.gov The complex [Ru(bpy)₂(BCF)₂], where BCF is CNB(C₆F₅)₃, has been shown to effectively catalyze this reaction, yielding the pinacol-coupled product in high yield. nih.gov This transformation is challenging for [Ru(bpy)₃]²⁺ due to the insufficient reducing power of its reduced form. nih.gov

The versatility of dichlororuthenium(II) bipyridine complexes as photocatalysts is further highlighted by their use in cycloaddition reactions . researchgate.net For example, Ru(bpy)₃₂ has been shown to be an active photocatalyst for [4+2] cycloadditions. researchgate.net

Table 2: Examples of Organic Transformations Catalyzed by Ruthenium(II) Bipyridine Complexes

| Reaction Type | Substrate Example | Catalyst Example | Product Type | Reference |

| Photooxidation | Thioether | cis-[Ru(bipy)₂(NH=C(Me)dmpz-κ²N,N)]²⁺ | Sulfoxide | nih.govnih.gov |

| Phosphonylation | N-aryl-1,2,3,4-tetrahydroisoquinoline | [Ru(4,7-PHEt-phen)(bpy)₂]²⁺ | Phosphonated THIQ | rsc.org |

| Cyanation | N-aryl-1,2,3,4-tetrahydroisoquinoline | [Ru(4,7-PHEt-phen)(bpy)₂]²⁺ | Cyanated THIQ | rsc.org |

| Nitromethylation | N-aryl-1,2,3,4-tetrahydroisoquinoline | [Ru(4,7-PHEt-phen)(bpy)₂]²⁺ | Nitromethylated THIQ | rsc.org |

| Pinacol Coupling | Benzaldehyde | [Ru(bpy)₂(BCF)₂] | Diol | nih.gov |

| [4+2] Cycloaddition | Oxazolone and Diene | Ru(bpy)₃₂ | Cycloadduct | researchgate.net |

Q & A

Q. What are the standard characterization techniques for confirming the structure of dichlororuthenium;2-pyridin-2-ylpyridine complexes?

Q. How to optimize the synthesis of dichlororuthenium;2-pyridin-2-ylpyridine for high purity?

Methodological Answer: Synthesis optimization involves:

- Precursor Selection : Use anhydrous RuCl₃ to minimize hydrolysis side products.

- Solvent Choice : Dichloromethane or ethanol for ligand exchange reactions, ensuring solubility of intermediates .

- Stoichiometric Control : Maintain a 1:2 molar ratio of RuCl₃ to 2,2'-bipyridine to prevent ligand excess.

- Purification : Recrystallization from hot water or ethanol removes unreacted ligands. Purity >96% is achievable via repeated washing .

- Hydration Management : Dihydrate forms (e.g., RuCl₂(bpy)₂·2H₂O) require controlled drying to avoid variable water content .

Critical Step : Conduct reactions under inert atmosphere (N₂/Ar) to prevent Ru(II) oxidation to Ru(III) .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported catalytic activities of dichlororuthenium;2-pyridin-2-ylpyridine across solvent systems?

Methodological Answer: Discrepancies in catalytic efficiency (e.g., in water vs. organic solvents) arise from solvent polarity, counterion effects, and hydration state. Address these via:

- Systematic Solvent Screening : Test catalytic performance in aprotic (DMF, acetonitrile) vs. protic (water, ethanol) solvents. Solubility data (e.g., water-soluble form ) guides solvent selection.

- Counterion Studies : Replace chloride with BF₄⁻ or PF₆⁻ to assess ion-pairing effects on redox potentials.

- In situ Spectroelectrochemistry : Monitor Ru(II/III) transitions under catalytic conditions to correlate activity with oxidation states .

- Computational Modeling : Use DFT to predict solvent interactions and transition-state energetics (e.g., ICReDD’s reaction path search methods ).

Example Workflow :

- Vary solvent polarity and measure turnover frequency (TOF).

- Cross-validate with cyclic voltammetry to link catalytic rates to Ru redox behavior.

Q. How can computational modeling predict the photophysical behavior of dichlororuthenium;2-pyridin-2-ylpyridine in novel applications?

Methodological Answer: Photophysical properties (e.g., MLCT transitions) are key for light-driven applications. Integrate:

- TD-DFT Calculations : Simulate electronic transitions and compare with experimental UV-Vis spectra. Adjust basis sets (e.g., LANL2DZ for Ru) for accuracy .

- Ligand Substitution Modeling : Predict how modifying bipyridine substituents alters absorption/emission maxima.

- Solvent Embedding : Include solvent effects (e.g., COSMO model) to refine excited-state lifetimes .

- Experimental Validation : Use transient absorption spectroscopy to verify computed excited-state dynamics.

Case Study : For biomedical applications (e.g., photodynamic therapy), model singlet oxygen quantum yields via intersystem crossing rates .

Safety and Handling Considerations

Q. What safety protocols are critical when handling dichlororuthenium;2-pyridin-2-ylpyridine in air-sensitive experiments?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use face shields during sonication .